Bradykinin, thr(6)-

Description

Overview of the Kinin-Kallikrein System and Peptide Kinins

The Kinin-Kallikrein system is an endogenous cascade that, upon activation, leads to the release of vasoactive peptides known as kinins. jst.go.jpresearchgate.net This intricate system plays a crucial role in various physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain. wikipedia.orgsemanticscholar.org The primary components of this system are kininogens, which are precursor proteins, and kallikreins, a group of serine proteases that cleave kininogens to release active kinins. wikipedia.orgmdpi.com

Kinins are short-lived but powerful peptides that exert their effects locally. wikipedia.org The most well-known kinins in humans are bradykinin (B550075) and kallidin (B13266) (Lys-bradykinin). researchgate.netbiorxiv.org These peptides are potent vasodilators, meaning they widen blood vessels, which can lead to a drop in blood pressure. wikipedia.orghmdb.ca They also increase vascular permeability, allowing fluid to move from blood vessels into the surrounding tissues, which contributes to edema. numberanalytics.com Furthermore, kinins are powerful stimulators of nerve endings, playing a significant role in the sensation of pain. wikipedia.org

The actions of kinins are mediated by two main types of G protein-coupled receptors: the B1 and B2 receptors. cambridge.orgmdpi.com The B2 receptor is constitutively expressed in many tissues and is responsible for most of the physiological effects of bradykinin under normal conditions. cambridge.orgmdpi.com The B1 receptor, on the other hand, is typically expressed at low levels but is significantly upregulated during tissue injury and inflammation. cambridge.orgmdpi.com

Identification and Significance of Bradykinin, thr(6)- as a Bradykinin Analog

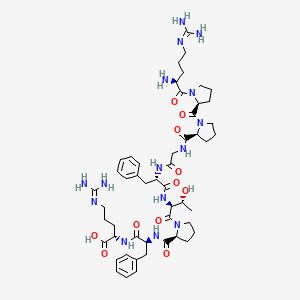

Bradykinin, thr(6)- is a naturally occurring peptide with the amino acid sequence Arg-Pro-Pro-Gly-Phe-Thr-Pro-Phe-Arg. nih.gov It is distinguished from bradykinin by a single, conservative substitution at the sixth position, where a threonine (Thr) residue replaces the serine (Ser) residue found in bradykinin. nih.gov Despite this seemingly minor change, Bradykinin, thr(6)- exhibits a different biological profile compared to bradykinin, a fact that has made it a subject of particular interest in research. nih.gov

The significance of this analog lies in its ability to help scientists understand the structure-activity relationships of bradykinin and its receptors. By comparing the effects of bradykinin and Bradykinin, thr(6)-, researchers can gain insights into how specific amino acid residues influence the peptide's conformation and its interaction with its receptors. nih.gov This knowledge is crucial for the development of synthetic bradykinin analogs with specific agonist or antagonist properties, which could have therapeutic applications.

Historical Perspective of Bradykinin, thr(6)- Discovery and Characterization

The discovery of bradykinin itself dates back to 1948 by a group of Brazilian scientists. wikipedia.org However, the specific identification and characterization of Bradykinin, thr(6)- occurred later as analytical techniques for peptide sequencing and synthesis advanced. The presence of this analog, also known as T-kinin (Ile-Ser-bradykinin) in rats, was identified in plasma as a product of T-kininogen. mdpi.comechelon-inc.com

Initial studies focused on comparing the biological activities of Bradykinin, thr(6)- with bradykinin. It was observed that while both peptides bind to and activate the same receptors, they do so with different potencies and produce subtly different physiological responses. nih.gov Subsequent research utilized techniques like nuclear magnetic resonance (NMR) spectroscopy to investigate the three-dimensional structure of Bradykinin, thr(6)- in environments that mimic the cell membrane, where its receptors are located. nih.gov These studies revealed that the substitution of threonine for serine at position 6 induces a distinct conformational preference in the C-terminal region of the peptide, which is believed to be critical for its biological activity. nih.gov

Research Landscape and Current Gaps Pertaining to Bradykinin, thr(6)-

The current research landscape for Bradykinin, thr(6)- is focused on further elucidating the molecular basis for its unique biological activity. numberanalytics.com Advanced computational modeling and simulation techniques are being employed to refine our understanding of its conformational dynamics and its interactions with the B1 and B2 receptors. nih.gov There is also ongoing interest in exploring the potential physiological and pathological roles of this specific bradykinin analog.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H75N15O11/c1-30(67)41(48(75)65-25-11-20-38(65)45(72)62-36(28-32-15-6-3-7-16-32)42(69)61-34(49(76)77)18-9-23-58-51(55)56)63-43(70)35(27-31-13-4-2-5-14-31)60-40(68)29-59-44(71)37-19-10-24-64(37)47(74)39-21-12-26-66(39)46(73)33(52)17-8-22-57-50(53)54/h2-7,13-16,30,33-39,41,67H,8-12,17-29,52H2,1H3,(H,59,71)(H,60,68)(H,61,69)(H,62,72)(H,63,70)(H,76,77)(H4,53,54,57)(H4,55,56,58)/t30-,33+,34+,35+,36+,37+,38+,39+,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEENLDNPNYUZAH-AVMIMLMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H75N15O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210117 | |

| Record name | Bradykinin, thr(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1074.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6120-63-4 | |

| Record name | Bradykinin, thr(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006120634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bradykinin, thr(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical and Structural Characterization of Bradykinin, Thr 6

Primary Structure Elucidation of Bradykinin (B550075), thr(6)-

Bradykinin, thr(6)- is a nonapeptide that was first identified in the plasma of the red-eared turtle, Pseudemys scripta. nih.gov Its primary structure was determined through automated Edman degradation and fast atom bombardment mass spectrometry. nih.gov The elucidation revealed a single amino acid substitution when compared to mammalian bradykinin. Specifically, the serine (Ser) residue at position 6 in bradykinin is replaced by a threonine (Thr) residue. nih.gov

The amino acid sequence of Bradykinin, thr(6)- is therefore Arg-Pro-Pro-Gly-Phe-Thr-Pro-Phe-Arg . nih.gov This conservative substitution, replacing one hydroxyl-containing amino acid with another, has profound implications for the peptide's conformational preferences and biological activity.

Table 1: Primary Structure of Bradykinin and Bradykinin, thr(6)-

| Position | Mammalian Bradykinin | Bradykinin, thr(6)- |

|---|---|---|

| 1 | Arginine (Arg) | Arginine (Arg) |

| 2 | Proline (Pro) | Proline (Pro) |

| 3 | Proline (Pro) | Proline (Pro) |

| 4 | Glycine (B1666218) (Gly) | Glycine (Gly) |

| 5 | Phenylalanine (Phe) | Phenylalanine (Phe) |

| 6 | Serine (Ser) | Threonine (Thr) |

| 7 | Proline (Pro) | Proline (Pro) |

| 8 | Phenylalanine (Phe) | Phenylalanine (Phe) |

| 9 | Arginine (Arg) | Arginine (Arg) |

Conformational Analysis of Bradykinin, thr(6)- and its Analogues

The single substitution in the primary structure of Bradykinin, thr(6)- leads to distinct conformational properties, which have been extensively studied using a variety of biophysical techniques. These studies are crucial for understanding its interaction with biological membranes and receptors.

Molecular Dynamics Simulations of Bradykinin, thr(6)- in Membrane Mimetics

To understand the behavior of Bradykinin, thr(6)- in a cellular context, molecular dynamics (MD) simulations have been performed in environments that mimic biological membranes. One such study utilized a biphasic system of water and carbon tetrachloride (CCl4) to simulate the hydrophilic/hydrophobic interface of a micelle. acs.org This approach was designed to complement and refine structural data obtained from nuclear magnetic resonance (NMR) studies conducted in sodium dodecyl sulfate (B86663) (SDS) micelles, which serve as a model for the membrane-receptor interface. acs.orgnih.gov

These simulations provided valuable insights into the peptide's interaction with the membrane mimetic. The results support a model where the peptide first interacts with the cell membrane before engaging with its membrane-bound receptor. acs.org Specifically, the simulations indicated that residues 7 and 8 of Bradykinin, thr(6)- are likely to interact with the core of the membrane-bound receptor, while the N-terminal and C-terminal arginine residues interact with the extracellular portions of the receptor. acs.org

Spectroscopic Investigations of Bradykinin, thr(6)- Conformational Features (e.g., FT-IR, CD)

Spectroscopic techniques such as Fourier-transform infrared (FT-IR) and circular dichroism (CD) spectroscopy have been employed to investigate the conformational features of Bradykinin, thr(6)- and its analogues.

In a study of linear and cyclic analogues of Thr(6)-bradykinin, FT-IR spectroscopy in trifluoroethanol (TFE) solution revealed characteristic amide I absorption bands. sci-hub.se The spectra of Thr(6)-BK and its linear analogues showed a gradual increase in the band at approximately 1640 cm⁻¹ with the substitution of phenylalanine residues, suggesting alterations in the peptide backbone conformation. sci-hub.se Bands observed between 1655–1656 cm⁻¹ and 1666–1670 cm⁻¹ were assigned to weakly hydrogen-bonded carbonyl groups, while a band at 1618 cm⁻¹ was attributed to the stretching of a hydrogen-bonded carbonyl group within a γ-turn involving a proline residue. sci-hub.se

CD spectroscopy has also been instrumental in comparing the secondary structures of Bradykinin, thr(6)- and its analogues to that of bradykinin. The CD spectra of these analogues generally resemble that of bradykinin, indicating a degree of similarity in their secondary structures. researchgate.net For bradykinin itself, CD studies have suggested that its structure is a time-averaged composite of a disordered state and a partially ordered state, the latter featuring a 3→1 hydrogen bond involving the Pro7 residue. researchgate.net

NMR spectroscopy, in conjunction with distance geometry calculations, has provided high-resolution structural information. In the presence of SDS micelles, which mimic a membrane environment, Bradykinin, thr(6)- adopts a more defined secondary structure compared to its flexible nature in a simple aqueous solution. nih.gov These studies identified a preferred type I β-turn conformation around residues 7-8. nih.gov Further analysis revealed the presence of three distinct conformational families in rapid exchange, differing in the C-terminal conformation (type I β-turn, type II β-turn, and an intermediate state). nih.gov

Table 2: Spectroscopic and Simulation Findings on Bradykinin, thr(6)- Conformation

| Technique | Environment | Key Findings | Reference |

|---|---|---|---|

| Molecular Dynamics | Biphasic (H₂O/CCl₄) | Residues 7-8 interact with hydrophobic core; N- and C-termini with hydrophilic phase. | acs.org |

| NMR Spectroscopy | SDS Micelles | Induces secondary structure; preferred type I β-turn at residues 7-8; conformational exchange. | nih.gov |

| FT-IR Spectroscopy | TFE Solution | Shows presence of weakly H-bonded carbonyls and γ-turn structures. | sci-hub.se |

| CD Spectroscopy | Aqueous Solution | Secondary structure similarity to bradykinin; suggests a mix of disordered and partially ordered states. | researchgate.net |

Structural Determinants of Receptor Interaction

The structural features of Bradykinin, thr(6)-, particularly its conformational flexibility and the specific arrangement of its residues, are critical determinants of its interaction with bradykinin receptors. The interaction is believed to be a multi-step process, initiated by the peptide's association with the cell membrane. acs.org

The conformational studies in membrane-mimicking environments highlight the importance of the C-terminal region of the peptide. The tendency of Bradykinin, thr(6)- to form a β-turn at its C-terminus (residues 6-9) is thought to be a crucial factor for its biological activity. nih.govupc.edu This C-terminal turn structure is believed to be the bioactive conformation that engages with the B2 receptor. nih.gov The structural results provide a potential explanation for the different biological activities observed between bradykinin and Bradykinin, thr(6)-, suggesting that the C-terminal conformation plays a determining role. nih.gov

Structure-Activity Relationship Studies of Bradykinin, thr(6)-

The substitution of serine with threonine at position 6, while conservative, significantly influences the biological activity of the peptide.

Impact of Threonine at Position 6 on Biological Activity Compared to Bradykinin

Bradykinin, thr(6)- exhibits a different biological profile from mammalian bradykinin, despite the high degree of sequence homology. nih.gov While both peptides bind to and activate common receptors, the potency and nature of their effects can vary. For instance, in the turtle Pseudemys scripta, synthetic [Thr6]bradykinin was shown to be a potent vasodilator. nih.gov

Pharmacological screening of linear and cyclic analogues of Thr(6)-bradykinin has provided further insights. For example, the incorporation of N-benzylglycine at positions 5 and/or 8 in linear Thr(6)-BK resulted in a significant decrease in potency in a rat duodenum relaxation assay. sci-hub.se However, a cyclic analogue, cyclo BzlGly5,Thr6-BK, displayed a potency comparable to that of cyclo-BK and cyclo-Thr6-BK, highlighting the complex interplay between primary sequence, cyclic constraints, and biological activity. sci-hub.se

The structural differences, particularly the greater tendency of Bradykinin, thr(6)- to adopt a β-turn at the C-terminus in a membrane-like environment, are believed to be the basis for its distinct biological activity compared to bradykinin. nih.govupc.edu This underscores the principle that subtle changes in amino acid sequence can lead to significant alterations in the three-dimensional structure of a peptide, which in turn dictates its interaction with its biological target and its ultimate physiological effect.

Effects of Amino Acid Substitutions on Bradykinin, thr(6)- Potency and Response

The substitution of amino acids in the Bradykinin, thr(6)- (Threonine-6-Bradykinin) sequence has profound effects on its biological potency and response. Research has shown that even conservative substitutions can lead to significant changes in activity, highlighting the specific roles of individual residues in receptor interaction and signal transduction.

A notable study involved the substitution of phenylalanine residues at positions 5 and 8 with N-benzylglycine (BzlGly) in linear Thr(6)-BK analogues. sci-hub.senih.gov Pharmacological screening on isolated rat duodenum preparations revealed that the incorporation of BzlGly at these positions, either individually or together, resulted in a substantial decrease in potency. sci-hub.senih.govresearchgate.net This suggests that the aromatic side chains of phenylalanine at positions 5 and 8 are critical for the agonistic activity of linear Thr(6)-BK.

In contrast, when these substitutions were made in cyclic analogues of Thr(6)-BK, the effects were even more dramatic. sci-hub.senih.gov The substitution at position 8 or at both positions 5 and 8 with BzlGly rendered the cyclic analogues nearly inactive. sci-hub.senih.govresearchgate.net However, the cyclic analogue with BzlGly at position 5 (cyclo BzlGly5,Thr6-BK) retained a potency comparable to that of cyclo-BK and cyclo Thr(6)-BK. sci-hub.senih.govresearchgate.net This indicates a differential importance of the phenylalanine residues at positions 5 and 8 in the constrained cyclic structure for maintaining biological activity.

Further studies on bradykinin-related peptides (BRPs) from amphibian skin have also shed light on the effects of amino acid substitutions. For instance, [Thr(6)]-BK itself, a natural variant of bradykinin, demonstrates altered potency on different smooth muscle preparations compared to bradykinin. researchgate.netcore.ac.uk It has been reported to have an equivalent effect to bradykinin on isolated rat artery but shows a twofold maximum contraction with a higher EC50 on rat ileum. researchgate.netcore.ac.uk

The following table summarizes the effects of specific amino acid substitutions on the potency of Thr(6)-BK analogues:

Table 1: Effects of Amino Acid Substitutions on the Potency of Bradykinin, thr(6)- Analogues

| Analogue | Substitution | Preparation | Effect on Potency |

|---|---|---|---|

| [BzlGly(5),Thr(6)]-BK | Phe5 → BzlGly | Isolated rat duodenum | Substantial decrease sci-hub.seresearchgate.net |

| [BzlGly(8),Thr(6)]-BK | Phe8 → BzlGly | Isolated rat duodenum | Substantial decrease sci-hub.seresearchgate.net |

| [BzlGly(5,8),Thr(6)]-BK | Phe5,8 → BzlGly | Isolated rat duodenum | Substantial decrease sci-hub.seresearchgate.net |

| cyclo [BzlGly(5),Thr(6)]-BK | Phe5 → BzlGly | Isolated rat duodenum | Potency similar to cyclo-BK sci-hub.seresearchgate.net |

| cyclo [BzlGly(8),Thr(6)]-BK | Phe8 → BzlGly | Isolated rat duodenum | Nearly inactive sci-hub.seresearchgate.net |

Identification of Critical Residues for Agonistic and Antagonistic Activity

The transformation of Bradykinin, thr(6)- from an agonist to an antagonist through single amino acid substitutions underscores the critical role of specific residues in determining the nature of the peptide's interaction with its receptor.

A compelling example is the alteration of RVA-Thr(6)-BK, a naturally occurring bradykinin-related peptide. A single-site replacement of arginine (R) with leucine (B10760876) (L) at position 4 from the N-terminus converted the peptide from an agonist to an antagonist of bradykinin actions on rat ileum smooth muscle. mdpi.com While RVA-Thr(6)-BK caused potent contraction of the rat ileum, the leucine-substituted variant, RVA-Leu(1), Thr(6)-BK, showed no significant response and acted as an inhibitor of BK-induced contraction. mdpi.com This pinpoints the residue at this specific position as a crucial determinant for agonistic versus antagonistic activity on this particular tissue. mdpi.com

Interestingly, both the N-terminally extended derivatives, RVA-Thr(6)-BK and RVA-Leu(1), Thr(6)-BK, displayed identical myotropic actions to bradykinin on other smooth muscle preparations, such as the rat uterus, bladder, and artery. mdpi.com This tissue-specific difference in activity highlights the complexity of ligand-receptor interactions and the potential for subtle structural changes to elicit distinct pharmacological profiles.

The importance of the C-terminal region of bradykinin analogues for receptor activation is also well-documented. Studies on zebrafish bradykinin have shown that alanine (B10760859) substitutions at positions 7, 8, and 9, as well as D-amino acid substitutions at these positions, significantly reduce potency or abolish activity, suggesting these residues are critical for receptor activation. nih.gov While not directly on Thr(6)-BK, these findings on a related peptide provide valuable insights into the conserved mechanisms of bradykinin receptor activation.

Furthermore, research on bradykinin-related peptides from amphibian skin has identified other substitutions that can lead to antagonistic activity. For example, Leu(8)-BK has been reported as a bradykinin receptor antagonist. core.ac.ukmdpi.com This suggests that the nature of the amino acid at position 8 is a key factor in modulating the agonist/antagonist properties of bradykinin-related peptides.

The following table outlines key residues and substitutions that influence the agonistic and antagonistic properties of Bradykinin, thr(6)- and related peptides.

Table 2: Critical Residues and Substitutions Determining Agonist/Antagonist Activity

| Peptide/Analogue | Position of Substitution | Original Residue | Substituted Residue | Resulting Activity | Tissue/Receptor |

|---|---|---|---|---|---|

| RVA-Thr(6)-BK | 4 (from N-terminus) | Arginine | Leucine | Agonist to Antagonist | Rat ileum smooth muscle mdpi.com |

| Leu(8)-BK | 8 | Phenylalanine | Leucine | Antagonist | Bradykinin Receptor core.ac.ukmdpi.com |

Synthesis and Derivatization Strategies for Bradykinin, Thr 6 and Its Analogues

Solid-Phase Peptide Synthesis Methodologies for Bradykinin (B550075), thr(6)-

Solid-phase peptide synthesis (SPPS) has been the primary method for producing Bradykinin, thr(6)- and its analogues. sci-hub.senih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the synthesis of these peptides. sci-hub.senih.gov

The synthesis typically begins with an Fmoc-protected amino acid, such as Fmoc-Arg(Pmc), attached to a resin like hydroxymethyl-photolinker (HMP) resin. sci-hub.se The side chains of reactive amino acids are protected with various groups to prevent unwanted side reactions. For instance, the hydroxyl group of threonine is often protected with a tert-butyl (tBu) group, while the side chain of arginine is protected with the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. sci-hub.senih.gov

The synthesis cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid in the sequence. This cycle is repeated until the entire peptide chain is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). sci-hub.se

Microwave-assisted solid-phase synthesis has also been utilized to accelerate the synthesis of bradykinin analogues, offering a more efficient alternative to traditional methods. ekb.eg

Table 1: Key Reagents in the Solid-Phase Synthesis of Bradykinin, thr(6)- Analogues

| Reagent/Component | Function | Reference |

|---|---|---|

| Fmoc-Arg(Pmc)-HMP resin | Solid support with the initial amino acid | sci-hub.se |

| Fmoc-amino acids | Building blocks for the peptide chain | sci-hub.senih.gov |

| tBu (tert-butyl) | Protecting group for the threonine hydroxyl function | sci-hub.senih.gov |

| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Protecting group for the arginine side chain | sci-hub.senih.gov |

| HATU/HOAt | Coupling reagents for peptide bond formation | sci-hub.se |

Chemical Synthesis of Linear and Cyclic Bradykinin, thr(6)- Analogues

Researchers have synthesized both linear and cyclic analogues of Bradykinin, thr(6)- to investigate their conformational and biological properties. sci-hub.senih.gov

Linear Analogues: The synthesis of linear analogues often involves the substitution of one or more amino acid residues in the native sequence. For example, phenylalanine residues at positions 5 and 8 have been replaced with N-benzylglycine (BzlGly), a peptoid residue. sci-hub.senih.gov These syntheses are typically carried out using the solid-phase methods described above. sci-hub.se

Cyclic Analogues: Head-to-tail cyclic analogues of Bradykinin, thr(6)- have also been prepared. sci-hub.senih.gov The synthesis of these cyclic peptides involves the initial solid-phase synthesis of a linear precursor. After cleavage from the resin, the linear peptide is cyclized in solution. sci-hub.se Common cyclization methods include the use of reagents like diphenylphosphorazide or a combination of HATU and HOAt. sci-hub.senih.gov The cyclization is typically performed under dilute conditions to favor intramolecular reaction over intermolecular polymerization. sci-hub.se

The purification of both linear and cyclic analogues is generally achieved using semi-preparative high-performance liquid chromatography (HPLC). sci-hub.se Characterization of the synthesized peptides is performed using techniques such as amino acid analysis, mass spectrometry (e.g., MALDI-TOF MS), and analytical HPLC. sci-hub.senih.gov

Development of Peptoid-like Hybrids of Bradykinin, thr(6)-

To enhance the properties of Bradykinin, thr(6)-, such as its stability and bioavailability, researchers have developed peptoid-like hybrids. nih.govresearchgate.net Peptoids, or N-substituted glycines, are a class of peptidomimetics that are resistant to proteolytic degradation. acs.org

In the context of Bradykinin, thr(6)-, peptoid-like hybrids have been created by replacing amino acid residues with N-alkyl-glycine residues. researchgate.net For instance, the phenylalanine residues at positions 5 and/or 8 have been substituted with N-benzylglycine (BzlGly). sci-hub.senih.gov The synthesis of these peptide-peptoid hybrids can be achieved using the sub-monomer method during solid-phase peptide synthesis, where the N-substituted glycine (B1666218) residues are built into the peptide chain as it is elongated. researchgate.net

These modifications can significantly impact the biological activity of the resulting analogues. nih.gov

Table 2: Examples of Linear and Cyclic Peptoid-like Analogues of Bradykinin, thr(6)-

| Analogue Name | Sequence/Structure | Reference |

|---|---|---|

| BzlGly5,Thr6-BK | H-Arg-Pro-Pro-Gly-BzlGly-Thr-Pro-Phe-Arg-OH | sci-hub.se |

| BzlGly8,Thr6-BK | H-Arg-Pro-Pro-Gly-Phe-Thr-Pro-BzlGly-Arg-OH | sci-hub.se |

| BzlGly5,8,Thr6-BK | H-Arg-Pro-Pro-Gly-BzlGly-Thr-Pro-BzlGly-Arg-OH | sci-hub.se |

| cyclo-BzlGly5,Thr6-BK | cyclo(-Arg-Pro-Pro-Gly-BzlGly-Thr-Pro-Phe-Arg-) | sci-hub.se |

| cyclo-BzlGly8,Thr6-BK | cyclo(-Arg-Pro-Pro-Gly-Phe-Thr-Pro-BzlGly-Arg-) | sci-hub.se |

Functionalization and Conjugation of Bradykinin, thr(6)- for Targeted Delivery Systems (e.g., Cyclodextrin (B1172386) Cores)

To improve the delivery of therapeutic agents to specific targets, Bradykinin, thr(6)- has been functionalized and conjugated to carrier molecules, most notably cyclodextrins. researchgate.netresearchgate.net Cyclodextrins are cyclic oligosaccharides that can encapsulate drug molecules, enhancing their solubility and stability. illinois.edu

Bradykinin and its analogues can act as targeting agents, directing the drug-carrier conjugate to cells that express bradykinin receptors. researchgate.netnih.gov The synthesis of these conjugates often involves functionalizing a cyclodextrin derivative with the peptide. For example, a bifunctionalized β-cyclodextrin has been used as a scaffold to attach both bradykinin and a model drug. researchgate.net

The conjugation is typically achieved using solid-phase peptide synthesis techniques. researchgate.netresearchgate.net The peptide can be attached to the cyclodextrin core through various chemical linkages. The positioning of the peptide and any attached drug on the cyclodextrin carrier is crucial for maintaining biological activity. researchgate.net The inclusion of spacers between the peptide and the carrier can also be important. researchgate.net These complex molecules, containing a carrier, a targeting agent, and a therapeutic payload, represent a sophisticated approach to targeted drug delivery. researchgate.net

Molecular Mechanisms of Action and Receptor Interactions

Bradykinin (B550075) B2 Receptor (B2R) Activation by Bradykinin, thr(6)-

Bradykinin, thr(6)- primarily mediates its effects through the activation of the Bradykinin B2 Receptor (B2R), a member of the G protein-coupled receptor (GPCR) family. nih.govnih.govmdpi.com B2R is constitutively expressed in a wide range of tissues. remedypublications.com The activation of B2R by agonists like Bradykinin, thr(6)- initiates a cascade of intracellular events that regulate various physiological and pathological processes. nih.govahajournals.org The interaction between Bradykinin, thr(6)- and B2R is a critical first step in a complex signaling network.

G Protein-Coupled Receptor Signaling Cascades Initiated by Bradykinin, thr(6)-

Upon binding of Bradykinin, thr(6)- to the B2R, the receptor undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G proteins. nih.govbiomolther.org The B2R is known to couple to several types of G proteins, most notably Gαq/11 and Gαi. nih.govphysiology.org This coupling leads to the dissociation of the G protein into its α and βγ subunits, both of which can then modulate the activity of downstream effector enzymes. physiology.org The activation of these G protein signaling cascades is a pivotal event that dictates the subsequent cellular responses. nih.gov

Intracellular Secondary Messenger Pathways (e.g., Phospholipase C, Calcium Mobilization, Diacylglycerol)

The activation of Gαq/11 by the Bradykinin, thr(6)--B2R complex stimulates the effector enzyme Phospholipase C (PLC). remedypublications.combiomolther.org PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). biomolther.org

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. biomolther.orgnih.gov This rapid increase in intracellular calcium concentration is a key signaling event that influences a multitude of cellular processes. nih.govresearchgate.net Concurrently, DAG remains in the plasma membrane and, along with the elevated intracellular calcium, activates protein kinase C (PKC), another important signaling molecule. biomolther.org

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38 MAPK)

The signaling cascade initiated by Bradykinin, thr(6)- extends to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways. frontiersin.orgmdpi.com Studies have demonstrated that bradykinin and its analogs can stimulate the phosphorylation and activation of several MAPK family members, including extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. mdpi.comatsjournals.orgnih.gov

The activation of ERK1/2 and p38 MAPK is a crucial downstream event that mediates many of the cellular responses to Bradykinin, thr(6)-, including the regulation of gene expression and cell proliferation. atsjournals.orgnih.govnih.gov For instance, in human airway smooth muscle cells, the activation of both ERK1/2 and p38 MAPK pathways is involved in bradykinin-induced interleukin-6 (IL-6) expression. atsjournals.org Similarly, in human lung fibroblasts, these pathways are implicated in the production of IL-6 and IL-8. nih.gov The activation of these MAPK pathways can be blocked by specific inhibitors, confirming their role in the signaling cascade. atsjournals.orgnih.gov

Role of Transcription Factors in Bradykinin, thr(6)--Mediated Responses (e.g., AP-1)

The activation of MAPK pathways ultimately leads to the modulation of transcription factor activity, which in turn regulates the expression of target genes. One of the key transcription factors implicated in bradykinin-mediated responses is Activator Protein-1 (AP-1). atsjournals.orgnih.gov AP-1 is a dimeric protein complex, often composed of proteins from the Fos and Jun families, that binds to specific DNA sequences in the promoter regions of target genes, thereby controlling their transcription.

Research has shown that bradykinin can induce AP-1-dependent gene expression. atsjournals.orgnih.gov For example, in human airway smooth muscle cells, bradykinin was found to activate luciferase activity in cells transfected with a reporter plasmid containing AP-1 enhancer elements. atsjournals.org This activation of AP-1 is a critical step in mediating the inflammatory and proliferative responses to bradykinin. physiology.orgatsjournals.orgphysiology.org

Modulation of Nitric Oxide and Prostaglandin (B15479496) Production

The signaling pathways activated by Bradykinin, thr(6)- also lead to the production and release of other important signaling molecules, namely nitric oxide (NO) and prostaglandins (B1171923). nih.govremedypublications.com The activation of B2R can stimulate endothelial nitric oxide synthase (eNOS), leading to the production of NO, a potent vasodilator. frontiersin.org

Receptor Desensitization, Endocytosis, and Resensitization Mechanisms of B2R

Like many GPCRs, the B2R is subject to regulatory mechanisms that prevent overstimulation. Following prolonged agonist exposure, the B2R undergoes desensitization, a process that involves the uncoupling of the receptor from its G protein. physiology.org This is often mediated by the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). ptbioch.edu.pl

This phosphorylation promotes the binding of β-arrestins to the receptor, which not only sterically hinders G protein coupling but also targets the receptor for endocytosis, a process where the receptor is internalized into the cell. physiology.orgptbioch.edu.pl Once internalized, the receptor can be dephosphorylated and recycled back to the cell surface (resensitization), or it can be targeted for degradation. ulaval.canih.gov This dynamic process of desensitization, endocytosis, and resensitization is crucial for modulating the cellular response to continuous or repeated stimulation by agonists like Bradykinin, thr(6)-. physiology.orgptbioch.edu.plulaval.ca

Bradykinin B1 Receptor (B1R) Interactions and Contextual Expression

The inducible nature of the B1R makes it a key player in chronic inflammatory states and pathological processes. spandidos-publications.commarketresearchintellect.compatsnap.com

The primary endogenous agonists for the B1R are the metabolites of bradykinin and kallidin (B13266), namely des-Arg9-bradykinin and des-Arg10-kallidin, respectively. mdpi.comnih.govnih.gov These metabolites are formed by the enzymatic cleavage of the C-terminal arginine residue from bradykinin and kallidin by kininases I, such as carboxypeptidase M and N. mdpi.com Des-Arg9-bradykinin is a potent and selective agonist for the B1R. nih.govrndsystems.comnih.gov For instance, Lys-[Des-Arg9]Bradykinin demonstrates high selectivity for the human B1 receptor, with a Ki value of 0.12 nM, compared to over 30,000 nM for the B2 receptor. rndsystems.com This selective activation of B1R by des-Arg9-bradykinin and its analogues triggers a cascade of intracellular signaling events. patsnap.comnih.govscbt.com

The expression of B1R is significantly upregulated in response to tissue injury, inflammation, and various pathological stimuli. spandidos-publications.comahajournals.orgnih.govmarketresearchintellect.compatsnap.comnih.gov This induction is a critical factor in the development and maintenance of chronic inflammatory conditions and pain. spandidos-publications.commarketresearchintellect.compatsnap.com

Inflammation and Tissue Injury: Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are potent inducers of B1R expression. marketresearchintellect.com This upregulation has been observed in various inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and asthma. marketresearchintellect.com Tissue trauma and damage also lead to a rapid increase in B1R expression, contributing to the inflammatory response and pain signaling. ahajournals.orgnih.govmarketresearchintellect.compatsnap.com Studies have shown that following myocardial infarction, B1R mRNA expression is significantly induced in the heart tissue. nih.gov Similarly, tissue damage in the rat portal vein leads to a time-dependent increase in B1R mRNA expression and responsiveness to des-Arg9-bradykinin. ahajournals.org

Neuropathic Pain: Following nerve injury, the B1R is upregulated, playing a crucial role in the development and maintenance of neuropathic pain states, which are often resistant to conventional analgesics. marketresearchintellect.com

Infections: Bacterial components, such as those from Pseudomonas aeruginosa, can upregulate human B1R transcription in lung epithelial cells via the NF-κB signaling pathway. oup.com This suggests a role for B1R in the host defense response to infections. oup.com

Cardiovascular Disorders: Upregulation of B1R has been observed in cardiovascular pathologies like myocardial ischemia and atherosclerosis. ahajournals.orgpatsnap.com

| Condition | Inducing Factors | Associated Pathologies | Key Research Findings |

|---|---|---|---|

| Inflammation and Tissue Injury | Pro-inflammatory cytokines (IL-1β, TNF-α), tissue trauma | Rheumatoid arthritis, inflammatory bowel disease, asthma, myocardial infarction | Significant increase in B1R mRNA after myocardial infarction and in damaged rat portal vein. ahajournals.orgnih.govmarketresearchintellect.com |

| Neuropathic Pain | Nerve damage | Chronic pain syndromes | B1R upregulation contributes to hyperalgesia and allodynia. marketresearchintellect.com |

| Infections | Bacterial components (e.g., from P. aeruginosa) | Bacterial infections | Upregulation of B1R in lung epithelial cells via NF-κB pathway. oup.com |

| Cardiovascular Disorders | Ischemia, oxidative stress | Myocardial ischemia, atherosclerosis | Increased B1R expression in cardiovascular pathologies. ahajournals.orgpatsnap.com |

Activation by Des-Arg9-Bradykinin Metabolites

Cross-Talk with Other Endogenous Systems

The kallikrein-kinin system, and specifically the actions mediated by bradykinin receptors, does not operate in isolation. It engages in significant cross-talk with other major physiological systems, most notably the Renin-Angiotensin System (RAS).

The Renin-Angiotensin System (RAS) and the kallikrein-kinin system are intricately linked, often exerting opposing physiological effects that are crucial for maintaining cardiovascular homeostasis. ahajournals.orgphysiology.orgoup.comresearchgate.net

A key point of interaction is the Angiotensin-Converting Enzyme (ACE), which not only converts angiotensin I to the vasoconstrictor angiotensin II but also inactivates bradykinin. ahajournals.orgresearchgate.netphysiology.org Therefore, ACE inhibitors, a common class of antihypertensive drugs, increase bradykinin levels by preventing its degradation. ahajournals.orgaai.org This elevation in bradykinin can contribute to the therapeutic effects of ACE inhibitors. ahajournals.org

Furthermore, there is evidence of cross-talk at the receptor level. The angiotensin II type 1 receptor (AT1R) can form heterodimers with the bradykinin B2 receptor, and there is interplay between AT1R and both B1 and B2 receptors. nih.govresearchgate.net In hypertensive rats, there is a significant upregulation of the AT1 receptor and downregulation of the AT2 receptor in renal tissues following blockade of both bradykinin receptors. physiology.org This suggests a compensatory relationship between the two systems. In the presence of endothelial cells, bradykinin can block the hypertrophic effects of angiotensin II on ventricular myocytes, an effect mediated by the B2 receptor. ahajournals.org

The Mas receptor, the receptor for angiotensin-(1-7) [Ang-(1-7)], also exhibits significant interplay with the bradykinin system. Ang-(1-7) often exerts effects that are similar to or synergistic with bradykinin, contributing to vasodilation and cardiovascular protection. ahajournals.orgnih.gov

Research has demonstrated that the bradykinin B2 receptor can form a constitutive heteromer with the Mas receptor. ahajournals.orgnih.govresearchgate.net This heteromerization has functional consequences, including an eight-fold increase in the binding affinity of the Mas receptor for its ligand, Ang-(1-7). ahajournals.orgnih.gov Upon stimulation with Ang-(1-7), the B2R-MasR heteromer leads to a greater increase in arachidonic acid release and ERK phosphorylation, effects that are blocked by a B2R antagonist. ahajournals.orgnih.gov This interaction provides a molecular basis for the observed physiological cross-talk between bradykinin and Ang-(1-7). ahajournals.orgnih.govnih.gov For instance, the inhibitory effects of Ang-(1-7) on certain processes can be reversed by a B2 receptor antagonist, highlighting the functional interdependence of these two receptor systems. nih.gov

Physiological and Pathophysiological Roles in Model Systems

Cardiovascular System Modulation

The influence of bradykinin (B550075) and its analogs on the cardiovascular system is a critical area of study. Research in animal models has demonstrated that these peptides can exert potent effects on blood vessels and hemodynamics.

In anesthetized South American rattlesnakes (Crotalus durissus terrificus), intra-arterial injections of rattlesnake bradykinin, which contains a threonine at position 6 ([Val1,Thr6]bradykinin), produced a pronounced, concentration-dependent increase in systemic vascular conductance. physiology.org This vasodilatory effect resulted in a decrease in systemic arterial blood pressure and an increase in blood flow. physiology.org The mechanism behind this vasodilation appears to be linked to the synthesis of nitric oxide (NO), as pretreatment with an NO synthase inhibitor reduced the systemic vasodilation. physiology.org

Bradykinin itself is a potent endothelium-dependent vasodilator. wikipedia.org Its effects are mediated in part by the release of NO, prostacyclin, and endothelium-derived hyperpolarizing factor from endothelial cells. wikipedia.orgahajournals.org Studies in various animal models have consistently shown that bradykinin and its analogs cause systemic vasodilation. physiology.orgahajournals.org For instance, in dogs with heart failure, the vasodilator effects of both exogenous and endogenous bradykinin are preserved, highlighting its potential importance in conditions with underlying vasoconstriction. ahajournals.org

| Animal Model | Compound | Observed Effect | Mediating Factor(s) |

|---|---|---|---|

| Anesthetized Rattlesnake (Crotalus durissus terrificus) | [Val1,Thr6]bradykinin | Increased systemic vascular conductance, decreased blood pressure, increased blood flow. physiology.org | Nitric Oxide (NO). physiology.org |

| Dogs with Heart Failure | Bradykinin | Preserved vasodilator effects. ahajournals.org | Not specified in the study. |

| General Mammalian Models | Bradykinin | Systemic vasodilation. wikipedia.org | Nitric Oxide, Prostacyclin, Endothelium-derived hyperpolarizing factor. wikipedia.orgahajournals.org |

The vasodilatory actions of bradykinin analogs directly impact blood flow and vascular resistance. In the rattlesnake model, the increase in systemic vascular conductance caused by [Val1,Thr6]bradykinin led to a significant rise in blood flow. physiology.org This peptide also induced an increase in heart rate and stroke volume. physiology.org In conscious dogs with congestive heart failure, elevated levels of endogenous bradykinin were found to produce both coronary and arterial vasodilation, thereby reducing vascular resistance. jacc.org

Experiments in spontaneously hypertensive rats (SHR) have shown an enhanced hypotensive response to bradykinin, indicating a significant reduction in total peripheral resistance. scielo.br However, the response can differ between resistance and conduit arteries. scielo.br In dogs, bradykinin infusion leads to a decrease in left ventricular end-systolic pressure and an increase in stroke volume, further demonstrating its role in modulating cardiovascular hemodynamics. jacc.org

| Experimental Model | Compound | Effect on Blood Flow | Effect on Vascular Resistance |

|---|---|---|---|

| Anesthetized Rattlesnake (Crotalus durissus terrificus) | [Val1,Thr6]bradykinin | Increased blood flow. physiology.org | Decreased systemic vascular resistance (inferred from increased conductance). physiology.org |

| Conscious Dogs with Congestive Heart Failure | Endogenous Bradykinin | Coronary dilation. jacc.org | Arterial vasodilation leading to reduced resistance. jacc.org |

| Spontaneously Hypertensive Rats (SHR) | Bradykinin | Not directly measured, but enhanced hypotension suggests increased flow. scielo.br | Decreased total peripheral resistance. scielo.br |

Vasodilatory Effects of Bradykinin, thr(6)- in Animal Models

Neurobiological Modulation

Beyond its cardiovascular effects, Bradykinin, thr(6)- and related peptides exhibit significant activity within the central nervous system, influencing pain perception and neural signaling pathways.

Research has identified potent antinociceptive (pain-reducing) effects of Bradykinin, thr(6)- when administered into the central nervous system of mammals. nih.gov A study utilizing a peptide isolated from the venom of the social wasp Polybia occidentalis, identified as Thr(6)-bradykinin, demonstrated significant antinociceptive effects in rats. nih.gov When injected intracerebroventricularly (i.c.v.), Thr(6)-bradykinin induced antinociceptive responses in both the hot plate and tail flick tests, proving to be approximately twice as potent as morphine in the tail flick test. nih.gov

The antinociceptive activity of Thr(6)-bradykinin was observed to peak at 30 minutes post-injection and persisted for up to 2 hours, a longer duration than that of bradykinin itself. nih.gov This effect was mediated through the activation of B2 bradykinin receptors, as it was antagonized by a selective B2 receptor antagonist. nih.gov This finding is particularly noteworthy as it contrasts with the typical pro-nociceptive (pain-inducing) role of bradykinin in the peripheral nervous system. nih.gov The increased metabolic stability of Thr(6)-bradykinin compared to bradykinin may contribute to its prolonged and potent central antinociceptive action. nih.gov

| Animal Model | Compound | Test | Observed Antinociceptive Effect | Receptor Involved |

|---|---|---|---|---|

| Rats | Thr(6)-bradykinin (i.c.v.) | Tail flick test | Approximately twice as potent as morphine. nih.gov | B2 bradykinin receptor. nih.gov |

| Rats | Thr(6)-bradykinin (i.c.v.) | Hot plate test | Significant antinociceptive effect. nih.gov | B2 bradykinin receptor. nih.gov |

Bradykinin and its analogs are involved in complex interactions within neural signaling cascades and neurotransmitter systems. In the central nervous system, bradykinin can act as a neuromodulator. cambridge.orgnih.gov Studies have shown that bradykinin can stimulate the release of various substances from brain cells, including cytokines like interleukin-6 (IL-6) from astrocytes. mdpi.com This communication between neurons and glial cells is crucial for modulating neurotransmission and neuroprotection. mdpi.com

Bradykinin-mediated signaling in the brain can influence defensive behaviors and responses to stress. cambridge.org The activation of B2 receptors in astrocytes can lead to the production of prostaglandin (B15479496) E2, which in turn can decrease levels of pro-inflammatory cytokines like TNF-α and IL-1β, suggesting a potential neuroprotective role. mdpi.com Furthermore, bradykinin signaling has been implicated in promoting neurogenesis over gliogenesis in neural stem cell models. mdpi.comresearchgate.net The effects of bradykinin on neural differentiation appear to be mediated by the activation of the ERK1/2 signaling pathway. nih.gov

Antinociceptive Effects of Bradykinin, thr(6)- in Mammalian Central Nervous System Models

Inflammatory and Immunological Processes

Bradykinin is a well-established potent inflammatory mediator. wikipedia.orgfrontiersin.org It is produced during tissue injury and contributes to the classic signs of inflammation, including vasodilation, increased vascular permeability, and pain. frontiersin.orgmdpi.com The activation of the kallikrein-kinin system, which generates bradykinin, is considered a branch of the innate immune defense. frontiersin.org

Bradykinin exerts its pro-inflammatory effects primarily through the B2 receptor, which is constitutively expressed in various tissues. mdpi.com It can stimulate the release of other inflammatory mediators such as prostaglandins (B1171923) and nitric oxide. frontiersin.org Bradykinin is also involved in the activation of cellular innate immune responses, such as the migration of neutrophils. frontiersin.org However, some studies suggest that under certain conditions, bradykinin can also have anti-inflammatory effects. For instance, bradykinin preconditioning has been shown to shift the balance of inflammatory cytokines towards an anti-inflammatory profile in the context of cardiac surgery. tandfonline.com The B1 receptor, which is typically induced during inflammation, is thought to play a role in the chronic phase of inflammation. mdpi.com

Regulation of Cytokine and Chemokine Production (e.g., IL-6, IL-8, TNF-α)

The kallikrein-kinin system (KKS) and its bioactive peptides, including bradykinin (BK) and its analogs, are significant contributors to inflammatory processes. researchgate.netdovepress.com These peptides can modulate the production of various cytokines and chemokines, which are crucial signaling molecules in the immune response.

In various cell types, bradykinin has been demonstrated to stimulate the expression of proinflammatory cytokines and chemokines. atsjournals.org For instance, in human lung fibroblasts, BK stimulates the production of Interleukin-6 (IL-6) and Interleukin-8 (IL-8). ersnet.org This stimulation is mediated, at least in part, through the activation of the extracellular signal-regulated protein kinase 1/2 (ERK 1/2) and p38 mitogen-activated protein kinase (p38 MAPK) pathways. ersnet.org Similarly, studies on human airway smooth muscle cells have shown that BK induces IL-6 production in a time- and concentration-dependent manner. atsjournals.orgnih.gov This effect is mediated through the bradykinin B2 receptor and involves the ERK1/2 and p38 MAPK signaling pathways, as well as the AP-1 transcription factor. atsjournals.orgnih.gov

Research has also indicated that BK can stimulate the release of IL-1β, IL-2, and IL-6 from whole guinea pig lung strips. atsjournals.orgatsjournals.org In cultured human lung fibroblasts, BK has been found to stimulate the production of IL-1β, IL-6, IL-8, and eotaxin. atsjournals.orgatsjournals.org Furthermore, in human epithelial cells, BK has been shown to stimulate the synthesis of IL-1β, IL-6, and IL-8 through a mechanism involving NF-κB activation. aai.org

During hemodialysis, which is known to increase circulating levels of IL-6 and IL-8, blockade of the bradykinin B2 receptor was found to enhance the increase in the anti-inflammatory cytokine IL-10 and the proinflammatory cytokine IL-8, while having no effect on IL-6 concentrations. nih.gov In the context of orofacial nociception in rats, local administration of TNF-α, IL-1β, IL-6, and IL-8 augmented the second phase of the nociceptive response induced by formalin, and this response was reduced by antibodies against these cytokines. nih.gov

Table 1: Effect of Bradykinin Analogs on Cytokine and Chemokine Production

| Cell/Tissue Type | Bradykinin Analog | Cytokine/Chemokine Affected | Observed Effect | Reference |

|---|---|---|---|---|

| Human Lung Fibroblasts | Bradykinin | IL-6, IL-8 | Stimulation of production | ersnet.org |

| Human Airway Smooth Muscle Cells | Bradykinin | IL-6 | Induction of production | atsjournals.orgnih.gov |

| Guinea Pig Lung Strips | Bradykinin | IL-1β, IL-2, IL-6 | Stimulation of release | atsjournals.orgatsjournals.org |

| Human Epithelial Cells | Bradykinin | IL-1β, IL-6, IL-8 | Stimulation of synthesis | aai.org |

| Human Subjects (Hemodialysis) | Endogenous Bradykinin | IL-8, IL-10 | Enhanced increase with B2 receptor blockade | nih.gov |

| Rat (Orofacial Nociception Model) | Endogenous Bradykinin | TNF-α, IL-1β, IL-6, IL-8 | Augmentation of nociceptive response | nih.gov |

Role in Smooth Muscle Contraction and Relaxation in Tissue Preparations

Bradykinin and its related peptides exert significant effects on smooth muscle, inducing both contraction and relaxation depending on the tissue and receptor subtypes involved. mdpi.comijmrhs.com These actions are primarily mediated through the B1 and B2 bradykinin receptors. researchgate.net

In the guinea-pig taenia caeci, bradykinin produces a biphasic response of relaxation followed by contraction, both of which are mediated by the B2 receptor. nih.gov The contractile response in this tissue appears to involve both membrane potential-dependent and -independent mechanisms, while the relaxation is entirely dependent on membrane potential. nih.gov Studies on the isolated rat duodenum have also shown a biphasic response to bradykinin, with an initial relaxation followed by contraction. nih.gov The relaxation component is thought to be an indirect effect involving an inositol-mediated increase in cytosolic Ca2+ in non-muscle cells, while the contraction is a direct effect on the smooth muscle cells. nih.gov

In vascular smooth muscle, bradykinin is known to cause relaxation. ijmrhs.com For example, in the rat aorta, bradykinin-induced relaxation is dependent on the release of nitric oxide (NO) from the endothelium. ijmrhs.com This process involves the activation of protein kinase A (PKA), which in turn activates calcium-dependent and voltage-dependent potassium channels. ijmrhs.com Conversely, in pig bladder neck smooth muscle, bradykinin induces concentration-dependent contractions via B2 receptors on the smooth muscle cells, coupled with extracellular Ca2+ entry. researchgate.net

T-kinin (Ile-Ser-bradykinin), a kinin unique to rats, has been shown to act as a bradykinin B2 receptor agonist in primary cultures of rat bladder smooth muscle cells. nih.gov In the isolated rat uterus, T-kinin's potency in causing contraction is similar to that of bradykinin, acting through B2 receptors. nih.gov Interestingly, prostaglandin release appears to be a more significant component of T-kinin's activity in the rat uterus compared to bradykinin. nih.gov

Table 2: Effects of Thr(6)-bradykinin on Smooth Muscle

| Tissue Preparation | Bradykinin Analog | Effect | Receptor Involved | Reference |

|---|---|---|---|---|

| Guinea-pig taenia caeci | Bradykinin | Relaxation followed by contraction | B2 | nih.gov |

| Rat duodenum | Bradykinin | Relaxation followed by contraction | Not specified | nih.gov |

| Rat aorta | Bradykinin | Relaxation | B2 | ijmrhs.com |

| Pig bladder neck | Bradykinin | Contraction | B2 | researchgate.net |

| Rat bladder cells | T-kinin | Agonist activity | B2 | nih.gov |

| Rat uterus | T-kinin | Contraction | B2 | nih.gov |

Contribution to Airway Inflammation Models

Kinins, including bradykinin and its analogs, are potent inflammatory mediators implicated in the pathophysiology of various respiratory diseases, such as asthma and rhinitis. ersnet.orgnih.gov They can induce bronchoconstriction, increase vascular permeability, and promote the secretion of mucus. ersnet.org

In rats, T-kinin has been shown to induce vascular extravasation in the airways in a dose-dependent manner, an effect that is mediated by the B2 receptor. physiology.org This suggests that T-kinin can contribute to the inflammatory response in the respiratory tract. The effect of T-kinin on airway vascular permeability is potentiated by captopril, an angiotensin-converting enzyme inhibitor, indicating that endogenous angiotensin-converting enzyme modulates its activity. physiology.org

Studies in human subjects with allergic rhinitis have shown that repeated challenges with bradykinin lead to tachyphylaxis of neurally mediated responses, including sneezing and glandular secretion. atsjournals.org This suggests a complex regulation of kinin-induced responses in inflamed airways. The increased reactivity to kinins in inflamed airways appears to be mediated, at least in part, by neural reflexes rather than an induction of B1 receptors. atsjournals.org

In asthmatic patients, immunoreactive kinins are found in increased levels in bronchoalveolar lavage fluids, and these individuals exhibit hyperresponsiveness to bradykinin. ersnet.orgnih.gov This highlights the potential role of kinins as mediators in asthma. ersnet.org

Cellular Homeostasis and Proliferation

Inhibition of Oxidative Stress-Induced Cellular Senescence in Endothelial Progenitor Cells

Cellular senescence, a state of irreversible growth arrest, can be induced by various stressors, including oxidative stress. nih.gov This process is implicated in the dysfunction of endothelial progenitor cells (EPCs), which are crucial for vascular repair. nih.gov

Bradykinin has been shown to protect EPCs from oxidative stress-induced senescence. nih.gov In studies using human EPCs, treatment with bradykinin decreased cellular senescence and the production of intracellular oxygen radicals. nih.gov This protective effect was associated with a reduction in the expression of retinoblastoma 1 (RB) RNA and a reversal of the downregulation of the B2 receptor that is typically observed in senescent cells. nih.gov Furthermore, bradykinin treatment of cells exposed to hydrogen peroxide led to increased phosphorylation of RB, AKT, and cyclin D1. nih.gov

The protective effects of bradykinin against oxidative stress-induced senescence in EPCs are mediated through the B2 receptor. nih.gov Specifically, the signaling pathways involved include the B2R/AKT/RB and B2R/EGFR/RB pathways. nih.gov Blockade of B2R, PI3K, or EGFR signaling pathways, as well as B2R siRNA, was found to abolish the protective effects of bradykinin. nih.gov

Similarly, in cultured bovine aortic endothelial cells, bradykinin was found to protect against senescence induced by hydrogen peroxide. ahajournals.org This protection was associated with a reduction in DNA damage and was mediated through the B2 receptor and nitric oxide. ahajournals.org

Table 3: Bradykinin's Role in Inhibiting Endothelial Progenitor Cell Senescence

| Cell Type | Stressor | Key Findings | Signaling Pathway | Reference |

|---|---|---|---|---|

| Human Endothelial Progenitor Cells | Hydrogen Peroxide | Decreased senescence, reduced oxygen radicals, reduced RB RNA expression, increased phosphorylation of RB, AKT, and cyclin D1. | B2R/AKT/RB and B2R/EGFR/RB | nih.gov |

| Bovine Aortic Endothelial Cells | Hydrogen Peroxide | Decreased senescence, reduced DNA damage. | B2 receptor and Nitric Oxide | ahajournals.org |

Influence on Cell Proliferation and Migration in In Vitro Cancer Models

The kallikrein-kinin system has been implicated in various aspects of cancer progression, including cell proliferation, migration, and invasion. nih.govresearchgate.netfrontiersin.org Kinins can act as autocrine or paracrine factors to stimulate tumor growth. researchgate.net

In several cancer cell lines, bradykinin and its agonists have been shown to promote proliferation and migration. For instance, in gastric cancer cells, bradykinin promoted cell proliferation, migration, and invasion, an effect mediated by the B2 receptor and the ERK signaling pathway. researchgate.net Similarly, in breast cancer cells (MDA-MB-231, MCF-7, and T47D), both B1 and B2 receptor agonists significantly increased migration and invasion. mdpi.com This effect was negated by the use of receptor antagonists and was found to involve the FAK-Src signaling pathway. mdpi.com

In prostate cancer cells (DU145), B1 receptor agonists, but not B2 receptor agonists, were found to induce cell proliferation and migration. bioline.org.br In neuroblastoma cells, bradykinin augmented the chemotactic responsiveness to SDF-1 and ATP, and increased the expression and activity of MMP-2, which is crucial for tumor invasiveness. frontiersin.org

However, the role of kinin receptors in cancer can be complex. In a melanoma model, activation of the B1 receptor by its agonist was found to reduce lung metastasis, suggesting a protective role in this context. frontiersin.org

Table 4: Effects of Thr(6)-bradykinin on Cancer Cell Proliferation and Migration

| Cancer Cell Line | Bradykinin Analog/Receptor | Effect on Proliferation | Effect on Migration/Invasion | Signaling Pathway | Reference |

|---|---|---|---|---|---|

| Gastric Cancer (SGC-7901, HGC-27) | Bradykinin (B2R) | Promoted | Promoted | ERK | researchgate.net |

| Breast Cancer (MDA-MB-231, MCF-7, T47D) | B1R and B2R agonists | Not specified | Increased | FAK-Src | mdpi.com |

| Prostate Cancer (DU145) | B1R agonist | Induced | Induced | Not specified | bioline.org.br |

| Neuroblastoma | Bradykinin | Not specified | Augmented chemotaxis, increased MMP-2 activity | Not specified | frontiersin.org |

| Melanoma | B1R agonist | Not specified | Reduced lung metastasis | Not specified | frontiersin.org |

Effects on Extravillous Trophoblast Cell Function

The kallikrein-kinin system plays a role in pregnancy, contributing to processes such as embryo implantation and trophoblast invasion. biologiachile.cl Extravillous trophoblasts (EVTs) are critical for the establishment of the placenta, and their function can be influenced by various factors, including kinins.

In an immortalized human trophoblast cell line (HTR-8/SVneo), bradykinin was shown to increase cell migration and invasion. nih.gov This effect was mediated through the B2 receptor, as it was blocked by a B2R antagonist. nih.gov The B1 receptor did not appear to be involved in this process. nih.gov The stimulatory effect of B2R activation on migration and invasion was further supported by an increase in the number of filopodia per cell. nih.gov

In another study using an extravillous trophoblast cell line (SGHPL-4), it was hypothesized that the B1 receptor agonist, DBK, could increase tube formation, a process that mimics the acquisition of an endothelial-like phenotype by EVTs. nih.gov This suggests a potential role for kinins in the angiogenesis-like processes that occur during placentation. nih.gov Furthermore, cortisol, a hormone that can be elevated during pregnancy, was found to repress the gene expression of kinin B1 receptors in these cells, suggesting a potential interaction between the stress response and the kallikrein-kinin system in modulating trophoblast function. nih.gov

Metabolic Pathways and Enzymatic Regulation of Bradykinin, Thr 6

Mechanisms of Bradykinin (B550075), thr(6)- Degradation

The breakdown of Bradykinin, thr(6)- is a multifaceted process involving several key enzymes that cleave the peptide at specific sites, leading to its inactivation or the generation of active metabolites.

Role of Angiotensin-Converting Enzyme (ACE/Kininase II) in Peptide Cleavage

Angiotensin-converting enzyme (ACE), also known as Kininase II, is a critical enzyme in the renin-angiotensin system and plays a significant role in the degradation of bradykinin and its analogs. wikipedia.orgahajournals.org ACE is a dipeptidyl carboxypeptidase that primarily cleaves dipeptides from the C-terminus of its substrates. semanticscholar.org In the case of bradykinin, ACE removes the C-terminal dipeptide Phe-Arg to produce the inactive metabolite BK-(1-7). physiology.orgresearchgate.net

Contribution of Aminopeptidase P (APP) and Carboxypeptidase N (CPN/Kininase I)

Aminopeptidase P (APP) and Carboxypeptidase N (CPN), also known as Kininase I, are two other important enzymes in the metabolic cascade of kinins. nih.govwikipedia.org

Aminopeptidase P (APP) is a metallopeptidase that specifically removes the N-terminal amino acid from peptides where the penultimate residue is proline. semanticscholar.orgphysiology.org In the context of bradykinin metabolism, APP cleaves the N-terminal arginine to form the inactive peptide BK(2-9). physiology.org This enzyme is a significant contributor to kinin catabolism in human plasma, particularly for the metabolite des-Arg9-bradykinin. nih.gov The N-terminal extension in Bradykinin, thr(6)- with D-Arg0 has been explored as a strategy to block its degradation by APP. frontiersin.org

Carboxypeptidase N (CPN/Kininase I) is a plasma enzyme that cleaves basic amino acids, such as arginine and lysine, from the C-terminus of peptides. taylorandfrancis.com CPN transforms bradykinin into its active metabolite, des-Arg9-bradykinin, by removing the C-terminal arginine. nih.govtaylorandfrancis.comahajournals.org This is a crucial step as it generates a ligand for the B1 receptor. glpbio.com Studies have shown that both bradykinin and T-kinin are rapidly and similarly degraded by CPN. nih.gov In human plasma, CPN is responsible for converting a minor fraction of bradykinin to des-Arg9-bradykinin under normal physiological concentrations, but its role becomes more significant when ACE is inhibited. physiology.org

Involvement of Neprilysin (Neutral Endopeptidase)

Neprilysin, also known as neutral endopeptidase (NEP), is a zinc-dependent metallopeptidase found on the surface of various cells. cfrjournal.comoup.com It is involved in the degradation of a wide range of biologically active peptides, including natriuretic peptides, substance P, and kinins. cfrjournal.comnih.gov NEP cleaves bradykinin at the same site as ACE, removing the C-terminal dipeptide Phe-Arg to generate the inactive metabolite BK-(1-7). semanticscholar.orgphysiology.org

Formation of Metabolites (e.g., des-Arg9-Bradykinin, thr(6)-) and their Activity

The enzymatic degradation of Bradykinin, thr(6)- leads to the formation of various metabolites, with des-Arg9-Bradykinin, thr(6)- being a key product. This metabolite is formed through the action of Carboxypeptidase N (CPN/Kininase I), which removes the C-terminal arginine residue from Bradykinin, thr(6)-. nih.govahajournals.org

The resulting metabolite, des-Arg9-Bradykinin, thr(6)-, is not an inactive byproduct. Instead, it is a potent and selective agonist for the bradykinin B1 receptor. glpbio.comcaymanchem.com While the parent molecule, Bradykinin, thr(6)-, primarily acts on the B2 receptor, its metabolite shifts the signaling pathway towards B1 receptor activation. nih.gov The B1 receptor is typically expressed at low levels in healthy tissues but is upregulated in response to tissue injury and inflammation. scielo.br

The activity of des-Arg9-Bradykinin, thr(6)- and other des-Arg9-kinin metabolites includes stimulating protein formation and cell division. nih.gov They are also implicated in inflammatory responses and can induce vasodilation and increase vascular permeability. semanticscholar.org The degradation of des-Arg9-Bradykinin itself is primarily carried out by ACE and Aminopeptidase P (APP). nih.govphysiology.org

Comparative Analysis of Bradykinin, thr(6)- Metabolic Stability Across Species

The metabolic stability of kinins, including Bradykinin, thr(6)-, can vary significantly across different species. This variability is largely due to differences in the activity and expression of the degrading enzymes like ACE, APP, CPN, and NEP in the plasma and tissues of different animals. nih.govacs.org

For instance, T-kinin (Ile-Ser-bradykinin) and Met-T-kinin have been specifically identified in rats, arising from the cleavage of T-kininogen. semanticscholar.orgresearchgate.netjst.go.jp This suggests a species-specific pathway for the generation of this particular kinin.

Studies comparing the metabolism of bradykinin in human and rat plasma have revealed differences. For example, in human serum, the half-life of exogenous bradykinin is approximately 27 seconds, which is significantly shorter than that of its metabolite, des-Arg9-bradykinin (around 643 seconds). physiology.org Furthermore, there can be interspecies differences in the primary metabolic pathways. While ACE is a major kinin-degrading enzyme in humans, the relative contributions of other enzymes like APP and NEP can differ in other species. physiology.orgnih.gov Research on the pharmacokinetics of a peptidic kinin B1 receptor antagonist, R-954, in rats showed a half-life of 1.9-2.7 hours, and it did not appear to be metabolized in the rat circulation or in homogenates of several rat tissues, highlighting how metabolic stability can be species- and compound-specific. researchgate.net

The following table summarizes the key enzymes involved in the degradation of Bradykinin, thr(6)- and their primary actions.

| Enzyme | Common Name | Action on Bradykinin, thr(6)-/Bradykinin | Product(s) |

| Angiotensin-Converting Enzyme | ACE, Kininase II | Cleaves C-terminal dipeptide (Phe-Arg) from bradykinin. Bradykinin, thr(6)- is resistant. physiology.orgnih.gov | Inactive fragments (e.g., BK-(1-7)) |

| Aminopeptidase P | APP | Cleaves N-terminal Arginine from bradykinin. physiology.org | Inactive fragments (e.g., BK(2-9)) |

| Carboxypeptidase N | CPN, Kininase I | Cleaves C-terminal Arginine. nih.govahajournals.org | des-Arg9-Bradykinin, thr(6)- (Active metabolite) |

| Neprilysin | Neutral Endopeptidase (NEP) | Cleaves C-terminal dipeptide (Phe-Arg). physiology.org | Inactive fragments (e.g., BK-(1-7)) |

Comparative and Evolutionary Aspects

Natural Occurrence of Bradykinin (B550075), thr(6)- in Diverse Organisms (e.g., Wasp Venoms, Amphibian Skin Secretions)

[Thr⁶]-bradykinin, a naturally occurring analogue of bradykinin, is not a product of the mammalian kinin system but is widely distributed in the animal kingdom, particularly as a component of venoms and defensive secretions. monash.edunih.gov Its presence in these arsenals highlights a convergent evolutionary strategy, where a peptide scaffold has been adapted for roles in predation and defense. The primary structural difference is the substitution of the serine residue at position 6 in canonical bradykinin with a threonine residue.

This peptide is a prominent constituent in the venoms of numerous species of both social and solitary wasps. monash.edunih.gov In social wasps, it has been identified in species such as Polybia occidentalis, Polistes rothneyi iwatai, Polistes jadwigae, and Vespa analis. monash.eduresearchgate.net Among solitary wasps, it is found in the venoms of Megascolia flavifrons and Cyphononyx fulvognathus. monash.edunih.govresearchgate.net In insects, [Thr⁶]-bradykinin often acts as a neurotoxin, causing paralysis by blocking cholinergic transmission at presynaptic sites, an effect that appears to be selective for the insect central nervous system. monash.edunih.govresearchgate.net

Amphibian skin is another rich source of bradykinin-related peptides (BRPs), including [Thr⁶]-bradykinin. nih.gov These peptides are part of a chemical defense system that protects amphibians from predators and microbial infections. nih.govmdpi.com The substitution of threonine at position 6 is a common feature in BRPs from the amphibian families Bombinatoridae, Hylidae, and Ranidae. nih.gov For instance, both bradykinin and [Thr⁶]-bradykinin have been isolated from the defensive skin secretions of the fire-bellied toad, Bombina orientalis. researchgate.net Furthermore, novel variants such as RVA-[Thr⁶]-BK, an N-terminally extended version of the peptide, have been identified in the skin secretion of the Hejiang frog, Odorrana hejiangensis. mdpi.comnih.gov Unlike in mammals where kinins are hormonal, in amphibians, these peptides are primarily defensive agents. nih.govmdpi.com

Table 1: Natural Occurrence of [Thr⁶]-bradykinin and Related Peptides

| Organism Type | Species | Peptide Name/Variant | Source |

|---|---|---|---|

| Social Wasp | Polybia occidentalis | [Thr⁶]-bradykinin | Venom monash.eduresearchgate.net |

| Social Wasp | Polistes rothneyi iwatai | [Thr⁶]-bradykinin | Venom monash.edu |

| Solitary Wasp | Cyphononyx fulvognathus | [Thr⁶]-bradykinin | Venom nih.govresearchgate.net |

| Solitary Wasp | Megascolia flavifrons | [Thr⁶]-bradykinin | Venom monash.edu |

| Amphibian (Toad) | Bombina orientalis | [Thr⁶]-bradykinin | Skin Secretion nih.govresearchgate.net |

| Amphibian (Frog) | Odorrana hejiangensis | RVA-[Thr⁶]-BK | Skin Secretion mdpi.comnih.gov |

Evolutionary Divergence of Kininogen Precursors and Bradykinin-Related Peptides

The evolutionary history of bradykinins is intrinsically linked to their precursor proteins, the kininogens. The structure and processing of these precursors exhibit remarkable diversity across different animal taxa, reflecting divergent evolutionary paths. core.ac.uk

In mammals, kinins are cleaved from large, multifunctional plasma proteins known as high-molecular-weight kininogen (HK) and low-molecular-weight kininogen (LK), which are produced from a single gene via alternative splicing. core.ac.ukoup.comjst.go.jp The kininogen gene (KNG1) in mammals shows evidence of adaptive evolution, although the bradykinin domain itself is highly conserved, suggesting strong functional constraints related to its physiological roles in blood pressure regulation and inflammation. oup.comoup.com

The situation in amphibians is markedly different. Amphibians appear to lack the plasma kallikrein-kinin system found in mammals. nih.govmdpi.com Instead, BRPs are produced in the skin as defensive peptides. mdpi.com Their precursors, encoded by distinct kininogen genes, show significant structural variation. nih.gov For example, in the fire-bellied toad Bombina orientalis, two different kininogen precursors have been identified: BOK-1 encodes four identical copies of canonical bradykinin, while BOK-2 encodes two copies of [Thr⁶]-bradykinin. nih.govresearchgate.net In some ranid frogs, a single kininogen precursor may contain multiple, tandemly repeated copies of bradykinin. researchgate.net This diversity in precursor architecture points to a dynamic evolution driven by the need for a varied chemical arsenal (B13267) against different predators. core.ac.uk

Invertebrates present yet another evolutionary model. The first invertebrate kininogen to be cloned, from the venom gland of the hornet Vespa magnifica, is a much smaller and simpler precursor than its vertebrate counterparts. nih.gov It consists of a signal peptide, an acidic peptide, and a single mature vespakinin peptide. nih.gov This distinct structure suggests that the mode of BRP biosynthesis in insects evolved independently from the complex systems observed in both mammalian blood and amphibian skin. core.ac.uknih.gov

Table 2: Comparison of Kininogen Precursor Characteristics

| Characteristic | Mammals | Amphibians | Insects (Wasps) |

|---|---|---|---|

| Primary Source | Liver (secreted into plasma) mdpi.com | Skin Glands mdpi.commdpi.com | Venom Glands nih.gov |

| Precursor Structure | Large, multi-domain proteins (HK, LK) from a single gene core.ac.uk | Highly variable; often contain single or multiple tandem copies of BRPs nih.govnih.govresearchgate.net | Small, simple precursor with a single mature peptide core.ac.uknih.gov |

| Primary Function of Product | Hormonal (blood pressure, inflammation) jst.go.jp | Defense against predators mdpi.comcore.ac.uk | Toxin (paralysis of prey/predators) monash.edu |

| Processing System | Plasma/tissue kallikreins mdpi.com | Endoproteases within skin glands researchgate.net | Presumably venom gland proteases nih.gov |

Phylogenetic Considerations of Bradykinin Receptor Subtypes and Ligand Interactions

The co-evolution of kinin peptides and their receptors is a key aspect of the system's functional diversification. Bradykinin receptors, which are G-protein-coupled receptors (GPCRs), exhibit phylogenetic relationships and ligand-binding properties that have been shaped by selective pressures across different vertebrate lineages. nih.govdiva-portal.org